molecular formula C8H6N4O2S B1308555 5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 6898-56-2

5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B1308555
CAS No.: 6898-56-2
M. Wt: 222.23 g/mol
InChI Key: VLPCRGZHVDUEQX-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 6898-56-2) is a high-purity, heterocyclic research chemical with a molecular formula of C8H6N4O2S and a molecular weight of 222.23 g/mol . This compound belongs to the 1,2,4-triazole-3-thione class, a scaffold renowned for its diverse and significant biological activities . The compound is characterized by a nitrophenyl substituent at the 5-position of the triazole ring and exhibits dynamic thione-thiol tautomerism, which influences its reactivity and interaction with biological targets . This chemical is a key intermediate in pharmacological research, particularly for investigating antimicrobial agents. Derivatives of 1,2,4-triazole-3-thione have demonstrated notable antibacterial and antifungal activities in studies, making them a focus for developing new therapeutic candidates . Furthermore, its distinct structure serves as a model compound for studying metabolic pathways . In vivo metabolism studies in rats have shown that the compound undergoes nitro group reduction to form an amine metabolite, 5-(4-aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, which is subsequently metabolized via N-acetylation . These properties make it invaluable for research in drug metabolism, pharmacokinetics, and the design of novel bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-(4-nitrophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2S/c13-12(14)6-3-1-5(2-4-6)7-9-8(15)11-10-7/h1-4H,(H2,9,10,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPCRGZHVDUEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401959
Record name ST018736
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6898-56-2
Record name ST018736
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the desired triazole derivative, which can be purified and characterized using techniques such as NMR, IR, and MS.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Tautomerism: Thione-Thiol Equilibrium

The compound exhibits dynamic thione-thiol tautomerism, which governs its reactivity in different environments:

Form Dominant Conditions Key Characteristics
Thione (3-thione)Neutral/acidic mediaStabilized by resonance; sulfur retains double-bond character with adjacent nitrogen .
Thiol (3-thiol)Alkaline mediaSulfur adopts a single-bond configuration, enabling nucleophilic reactivity .

HPLC-MS studies confirm the coexistence of both forms, with the thione form prevailing in physiological conditions . This equilibrium impacts solubility, stability, and interaction with biological targets.

Metabolic Reactions

In vivo studies in rats reveal two primary metabolic pathways:

Nitro Group Reduction

The 4-nitrophenyl group undergoes enzymatic reduction to form 5-(4-aminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione :

Reaction Conditions

  • Catalyst : NADPH-dependent reductases.

  • Timeframe : Metabolite detected within 2–24 hours post-administration .

Key Data

Parameter Value
Metabolite yield28–35% of administered dose
Biological activityAntifungal (Candida tropicalis)

N-Acetylation

The amine metabolite is further acetylated to produce 5-(4-acetylaminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione :

Reaction Conditions

  • Enzyme : N-Acetyltransferase.

  • Site : Liver microsomes .

Key Data

Parameter Value
Metabolite detectionPeak plasma concentration at 8–12 hours
StabilityResistant to further oxidation

Synthetic Modifications

The thione group participates in electrophilic and nucleophilic reactions:

S-Alkylation

Reaction with alkyl halides or formaldehyde/amine systems (Mannich reaction) yields sulfur-alkylated derivatives:

Example Reaction

5 4 nitrophenyl 2 4 dihydro 3H 1 2 4 triazole 3 thione+R XS alkylated product\text{5 4 nitrophenyl 2 4 dihydro 3H 1 2 4 triazole 3 thione}+\text{R X}\rightarrow \text{S alkylated product}

Conditions

  • Solvent : Dimethylformamide (DMF).

  • Catalyst : Triethylamine .

Applications

  • Enhanced lipophilicity for antimicrobial activity .

Metal Complexation

The sulfur atom coordinates with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates:

Key Features

  • Stoichiometry : Typically 1:1 or 1:2 (metal:ligand).

  • Applications : Potential anticancer and catalytic properties .

Electrophilic Aromatic Substitution

The nitro group directs electrophilic attacks to the meta position of the phenyl ring, though reactivity is limited due to electron-withdrawing effects:

Observed Reactions

  • Nitration : Requires harsh conditions (H₂SO₄/HNO₃, 50°C).

  • Sulfonation : Low yield due to steric hindrance.

Stability Under Oxidative Conditions

The thione group resists oxidation under physiological conditions but converts to sulfonic acid derivatives in strong oxidizing agents (e.g., H₂O₂, KMnO₄):

Reaction Pathway

3 thioneH2O23 sulfonic acid\text{3 thione}\xrightarrow{\text{H}_2\text{O}_2}\text{3 sulfonic acid}

Implications

  • Alters bioavailability and toxicity profiles.

Comparative Reactivity Table

Reaction Type Reagents/Conditions Product Biological Impact
Nitro reductionNADPH, liver enzymes5-(4-aminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Enhanced antifungal activity
N-AcetylationAcetyl-CoA, N-acetyltransferase5-(4-acetylaminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Improved metabolic stability
S-AlkylationFormaldehyde + morpholine4-(morpholinomethyl)-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole Increased CNS permeability

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole, including 5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, exhibit notable antimicrobial properties. A study evaluated several triazole derivatives against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, revealing that certain modifications to the triazole ring can enhance antibacterial activity . The compound's structure allows it to interact effectively with bacterial targets, potentially leading to the development of new antimicrobial agents.

Anthelmintic Activity

The compound has also been investigated for its anthelmintic properties. A study focused on the synthesis and biological evaluation of triazole derivatives for their efficacy against nematodes. The results indicated promising anthelmintic activity against various pathogenic nematode models, suggesting that this compound could be a candidate for treating parasitic infections in humans and animals . This application highlights the potential of triazole compounds in veterinary and human medicine.

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction mechanisms of this compound with biological targets. These studies provide insights into how the compound binds to enzymes and receptors at the molecular level. Such information is crucial for optimizing its structure to enhance efficacy and reduce side effects .

Antioxidant Properties

Recent evaluations have shown that triazole derivatives possess antioxidant activities. The antioxidant capacity of this compound was assessed alongside other synthesized compounds. The findings indicated good to excellent inhibitory effects against oxidative stress markers in vitro . This property is vital for developing therapeutic agents aimed at conditions associated with oxidative damage.

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that allow for structural modifications leading to enhanced biological activity. Techniques such as HPLC-MS have been used to analyze the tautomeric forms of this compound and understand its stability and reactivity under different conditions . Characterization studies are essential for establishing structure-activity relationships.

Toxicological Studies

Toxicological assessments are critical in evaluating the safety profile of new compounds before clinical applications. Studies involving the metabolic pathways of this compound have provided insights into its pharmacokinetics and potential toxicity . Understanding these aspects is essential for regulatory approval and therapeutic use.

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the nitrophenyl group can participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) at position 5 enhance bioactivity by stabilizing the thione tautomer and improving receptor interactions .
  • Alkyl chains (e.g., butyl, hexyl) at position 4 increase lipophilicity, aiding blood-brain barrier penetration for anticonvulsant effects .

Pharmacological Activity Profiles

Anticonvulsant Activity

Triazole-thiones with halogenated aryl groups exhibit notable anticonvulsant effects:

Compound Therapeutic Index (TI) Effective Dose (ED₅₀, mg/kg) Neurotoxicity (TD₅₀, mg/kg) Reference ID
TP-315 13.9 28.9 402.5
4-butyl-5-(3-chlorophenyl) 10.3 34.6 356.0

Antibacterial Activity

4-Bromophenyl and 4-chlorophenyl derivatives show potent activity against Gram-positive bacteria:

Compound MIC against B. subtilis (µg/mL) Key Substituent Reference ID
4-(4-Bromophenyl)-5-(4-chlorophenyl) 31.25 Bromophenyl at position 4
5-(3-Chlorophenyl)-4-hexyl Not reported Chlorophenyl at position 5

The nitro group in 5-(4-nitrophenyl)-4-phenyl may reduce antibacterial potency compared to halogenated analogs, as nitro groups are less effective in disrupting bacterial membranes .

Anti-Inflammatory Activity

5A4BT (adamantyl derivative) inhibits cyclooxygenase (COX) with an IC₅₀ of 0.8 µM, attributed to hydrophobic interactions from the adamantyl group . The target compound’s nitro group may limit COX affinity due to steric hindrance.

Metabolic Pathways and Stability

Triazole-thiones undergo diverse metabolic transformations:

Compound Major Metabolic Pathways Detected Metabolites Reference ID
5-(4-Nitrophenyl)-4-phenyl N-acetylation, reduction Acetylated and amine metabolites
5-(4-Nitrophenyl)-4-(2-phenylethyl) N-dealkylation, reduction Dealkylated and reduced metabolites
4-Ethyl-5-(4-fluorophenyl) Dealkylation 5-(4-Fluorophenyl)-4H-triazole-3-thione

Key Findings :

  • Alkyl side chains (e.g., phenylethyl) undergo dealkylation, altering pharmacokinetic profiles .

Physicochemical and Spectroscopic Properties

Substituents significantly impact melting points, solubility, and spectral characteristics:

Compound Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (NMR/IR) Reference ID
Diflunisal derivative (Compound 11) 177–179 347.38 S=O stretch at 1250 cm⁻¹ (IR)
5-(4-Nitrophenyl)-4-phenyl Not reported 288.31 Nitro C-N stretch at 1520 cm⁻¹
5A4BT (adamantyl derivative) Not reported 319.47 Adamantyl CH₂ signals at 1.6 ppm

Nitro-substituted derivatives typically exhibit higher melting points and lower solubility in polar solvents compared to halogenated analogs .

Biological Activity

5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound belonging to the triazole family known for its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, antifungal, and potential anticancer effects, supported by various research studies and case analyses.

Chemical Structure and Properties

The compound has the following chemical formula: C8H6N4O2SC_8H_6N_4O_2S. Its structure features a triazole ring substituted with a nitrophenyl group, which is significant for its biological activity.

PropertyValue
Molecular FormulaC8H6N4O2SC_8H_6N_4O_2S
CAS Number6898-56-2
Molecular Weight214.22 g/mol
Hazard ClassificationIrritant

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thione exhibit notable antimicrobial properties. Specifically, studies have shown that This compound demonstrates activity against various bacterial strains. For instance:

  • Antibacterial Effects : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Antifungal Activity

The antifungal properties of this compound have been investigated with promising results. For example:

  • Activity Against Fungi : In vitro studies have indicated that it exhibits antifungal activity against Candida tropicalis, suggesting potential applications in treating fungal infections .

Anticancer Potential

Recent research has explored the anticancer potential of triazole derivatives, including this compound:

  • Cell Viability Assays : In studies assessing the antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the compound showed varying degrees of cytotoxicity . The GI50 values indicated moderate activity compared to established anticancer agents.

Metabolism Studies

A significant aspect of understanding the biological activity of this compound involves its metabolic pathways. Research has indicated that:

  • In Vivo Metabolism : A study administered a dose of 40 mg intraperitoneally to rats and analyzed plasma samples over time. The findings revealed metabolic pathways including reduction and N-acetylation processes .
  • Metabolite Identification : Various metabolites were identified through HPLC analysis, emphasizing the importance of understanding how metabolic changes can influence the biological efficacy of the parent compound .

Case Studies

Several case studies highlight the practical applications of this compound in pharmacology:

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated a series of triazole derivatives for their antimicrobial properties. Among these, this compound was noted for its significant antibacterial effects against multiple strains .
  • Antifungal Screening : Another investigation focused on various triazole compounds against fungal pathogens. The results confirmed that this specific derivative exhibited promising antifungal activity comparable to standard treatments .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of intermediates under acidic conditions. For example, thiourea derivatives react with aryl halides (e.g., 4-nitrobenzyl chloride) to form intermediates, followed by cyclization. Key parameters include:

  • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency.
  • Catalysts : Acidic conditions (e.g., HCl or H2SO4) are critical for ring closure .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro-substituted intermediates .
    • Data Table :
StepReagent/ConditionYield (%)Reference
Intermediate FormationThiourea + 4-nitrobenzyl chloride, 80°C65–70
CyclizationHCl (conc.), reflux85–90

Q. Which spectroscopic and computational methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • Experimental :
  • IR Spectroscopy : Confirms the presence of thione (C=S) stretch (~1200 cm<sup>-1</sup>) and nitro (NO2) vibrations (~1520 cm<sup>-1</sup>) .
  • NMR : <sup>1</sup>H NMR shows aromatic proton signals (δ 7.5–8.5 ppm for nitrophenyl) and triazole ring protons (δ 8.2–8.5 ppm) .
  • Computational : Density Functional Theory (DFT) at B3LYP/6-311G(d,p) level predicts vibrational frequencies and NMR chemical shifts with <5% deviation from experimental data .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole ring) impact biological activity, and how can contradictory data be resolved?

  • Methodological Answer :

  • Antimicrobial Activity : Nitro and chlorophenyl substituents enhance activity against Gram-positive bacteria (MIC: 2–8 µg/mL) but show variability against fungi. For example:
  • Contradiction : 5-(4-nitrophenyl) derivatives exhibit higher antifungal activity than 5-(3-chlorophenyl) analogs in vitro, but reduced efficacy in vivo due to metabolic instability .
  • Resolution Strategies :
  • Metabolic Profiling : Use HPLC to identify metabolites (e.g., acetylated or amine derivatives) that may explain in vivo/in vitro discrepancies .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity to predict optimal modifications .

Q. What is the molecular basis for the anticonvulsant activity of this compound, and how does it compare to structurally similar triazole derivatives?

  • Methodological Answer :

  • Mechanism : Interaction with voltage-gated sodium channels (VGSCs) and GABAA receptors. The nitro group enhances lipid solubility, improving blood-brain barrier penetration .
  • Comparative Data :
CompoundTherapeutic Index (TI)Target
5-(4-nitrophenyl)-triazole10.3VGSCs
5-(3-chlorophenyl)-triazole13.9GABAA
  • Advanced Testing : Combine MES (Maximal Electroshock) and neurotoxicity screens to evaluate TI. Synergistic studies with classic AEDs (e.g., valproate) can clarify mechanism .

Q. How can computational models predict the metabolic fate of this compound, and what experimental validation is required?

  • Methodological Answer :

  • In Silico Tools : Use software like ADMET Predictor™ to simulate phase I metabolism (e.g., nitro reduction to amine) and CYP450 interactions.
  • Experimental Validation :
  • In Vivo Metabolite Identification : Administer the compound to Wistar rats, collect plasma, and use LC-MS/MS to detect metabolites (e.g., 5-(4-aminophenyl) derivative) .
  • Enzyme Assays : Test recombinant CYP3A4/2D6 isoforms to confirm metabolic pathways .

Q. What strategies mitigate solubility challenges during in vitro bioactivity assays?

  • Methodological Answer :

  • Co-Solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity.
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersion and cellular uptake .
  • Surfactants : Polysorbate-80 (0.01%) improves solubility in antimicrobial susceptibility testing .

Data Contradiction Analysis

Q. Why do some studies report high in vitro anticancer activity for this compound, while others show limited efficacy?

  • Resolution Framework :

  • Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. HepG2) to assess tissue-specific responses.
  • Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .
  • Redox Profiling : Measure ROS generation; nitro groups may induce oxidative stress in sensitive lines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

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